1-(Benzyloxy)-4-propoxybenzène

Vue d'ensemble

Description

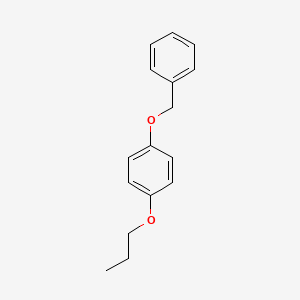

1-(Benzyloxy)-4-propoxybenzene is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzene ring substituted with a benzyloxy group at the first position and a propoxy group at the fourth position

Applications De Recherche Scientifique

1-(Benzyloxy)-4-propoxybenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-propoxybenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent etherification. One common method involves the use of benzyl bromide and sodium hydride to introduce the benzyloxy group, followed by the reaction with propyl bromide to add the propoxy group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-4-propoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)-4-propoxybenzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol and propyl alcohol derivatives.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-4-propoxybenzene involves its interaction with various molecular targets. The benzyloxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparaison Avec Des Composés Similaires

- 1-(Benzyloxy)-2-propoxybenzene

- 1-(Benzyloxy)-3-propoxybenzene

- 1-(Benzyloxy)-4-butoxybenzene

Comparison: 1-(Benzyloxy)-4-propoxybenzene is unique due to the specific positioning of the benzyloxy and propoxy groups, which can influence its reactivity and interactions compared to its isomers. The presence of the propoxy group at the fourth position may result in different steric and electronic effects, making it distinct in terms of its chemical behavior and applications.

Activité Biologique

1-(Benzyloxy)-4-propoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(Benzyloxy)-4-propoxybenzene is an aryl ether characterized by a propoxy group and a benzyloxy substituent on a benzene ring. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor properties. For example, studies have shown that aryl ethers can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Benzyloxy)-4-propoxybenzene | DLD-1 (Colon) | TBD | Induction of apoptosis |

| TASIN-1 | HT29 (Colon) | 12.5 | Inhibition of β-catenin signaling |

| Benzopsoralen derivatives | Ehrlich cells | 15 | DNA synthesis inhibition |

Note: TBD = To Be Determined

The biological activity of 1-(Benzyloxy)-4-propoxybenzene may involve several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- DNA Interaction : Some studies suggest that aryl ethers can intercalate with DNA, leading to strand breaks and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives generate ROS upon activation, contributing to their cytotoxic effects.

Study on Anticancer Properties

A study conducted on various analogs of 1-(Benzyloxy)-4-propoxybenzene demonstrated its potential against colorectal cancer. The compound was tested on DLD-1 and HT29 cell lines, showing promising results in inhibiting cell growth.

- Findings : The compound exhibited an IC50 value comparable to known anticancer agents, suggesting its viability as a lead compound for further development.

Photochemotherapy Applications

Research into benzopsoralen derivatives has highlighted their effectiveness in photochemotherapy, particularly in inducing apoptosis via UV irradiation. Although not directly tested, the structural similarities suggest that 1-(Benzyloxy)-4-propoxybenzene may also possess photodynamic properties.

Propriétés

IUPAC Name |

1-phenylmethoxy-4-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLVTFAOWFFVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.